2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride
Description
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a furan ring at the β-position of the amino alcohol backbone. Its molecular formula is C₆H₁₀ClNO₂ (based on structural analysis), with a molecular weight of 179.6 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The furan ring introduces π-electron density and oxygen-based polarity, distinguishing it from phenyl or alkyl-substituted analogs.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-amino-2-(furan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H |
InChI Key |
GCJZMVDWTJHFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
A patented process (EP0435840A2) outlines a multi-step synthesis route for related furan-ethanolamine derivatives, adaptable to the target compound:
Step 1: Chlorination of Acetylfuran
2-Acetylfuran undergoes chlorination in chloroform at <35°C to form 2-chloroacetylfuran. Hexamethylenetetraamine (HMTA) and tetrabutylammonium bromide catalyze salt formation under inert conditions.
Step 2: Hydrochloride Salt Formation
The HMTA complex reacts with HCl in ethanol to yield 2-(2-furyl)aminomethyl ketone hydrochloride. This intermediate is isolated via filtration and recrystallization.
Step 3: Catalytic Hydrogenation
The aminomethyl ketone hydrochloride is reduced using Raney® nickel in methanol under hydrogen gas (3.5 kg/cm²). The resulting diol is neutralized with NaOH/K₂CO₃ to yield the free base, which is then treated with HCl to form the hydrochloride salt.
| Reagent/Condition | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Solvent | Chloroform | Ethanol | Methanol |
| Catalyst | HMTA, TBAB | – | Raney® Nickel |
| Temperature | <35°C | 80°C | 25–60°C |
| Yield | ~75% (estimated) | ~85% (estimated) | ~90% (estimated) |
Note: Yields are extrapolated from analogous reactions in the patent.
Biocatalytic Synthesis
Chemoenzymatic Cyanohydrin Route
A scalable method (ACS Publications) employs hydroxynitrile lyase (HNL) for enantioselective cyanohydrin formation, followed by reduction:
Step 1: Enzymatic Cyanohydrin Formation
Furan-2-carbaldehyde reacts with hydrocyanic acid in the presence of Hevea brasiliensis HNL, yielding (R)-cyanohydrin with >99.5% ee.
Step 2: Sodium Borohydride Reduction
The cyanohydrin is reduced to (R)-2-amino-1-(2-furyl)ethanol using NaBH₄ in methanol.
Step 3: Hydrochloride Salt Formation
The free base is treated with HCl to yield the hydrochloride salt.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Enzyme | H. brasiliensis HNL | – |
| Substrate | Furan-2-carbaldehyde | Cyanohydrin |
| Conditions | pH 7–8, 25°C | Methanol, 0°C |
| Yield | ~95% (estimated) | ~90% (estimated) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale |
|---|---|---|---|
| Patent (Chemical) | High purity, well-established steps | Multi-step, hazardous reagents | Kilogram-scale |
| Microwave | Short reaction time, energy efficiency | Limited substrate scope | Lab-scale |
| Biocatalytic | High enantioselectivity, green chemistry | Enzyme cost, substrate specificity | Kilogram-scale |
Chemical Reactions Analysis
Reductive Amination and Hydrogenation Reactions
The compound participates in reductive amination processes, particularly in the presence of transition metal catalysts. Key findings include:
Catalytic Hydrogenation with Ru/Al₂O₃
Under NH₃/H₂ (4.0 MPa) at 140°C, 2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride undergoes reductive amination to form 2-amino-1,2-di(furan-2-yl)ethan-1-ol (alcohol–amine) as the primary product (47% yield). This reaction proceeds via an alcohol–imine intermediate, which tautomerizes to keto–amine forms before hydrogenation .
| Reaction Conditions | Product(s) | Yield | By-Products |
|---|---|---|---|
| Ru/Al₂O₃, NH₃/H₂, 140°C, 2 h | Alcohol–amine | 47% | Cyclic pyrazines, oligomers |
| Pd/Al₂O₃, NH₃/H₂, 100°C, 4 h | Trace alcohol–amine | <5% | Unreacted substrate |
The reaction mechanism involves:
-
Imine Formation : Nucleophilic attack by NH₃ on carbonyl groups (in related substrates like furoin).
-
Tautomerization : Alcohol–imine → keto–amine intermediates.
-
Hydrogenation : Catalytic reduction of the imine bond to form the final amine .
Nucleophilic Substitution and Condensation
The amino group acts as a nucleophile, enabling condensation reactions:
Self-Condensation to Cyclic Amines
In the absence of H₂, the compound reacts with NH₃ to form 2,3,5,6-tetra(furan-2-yl)pyrazine via:
-
Dehydration of the alcohol–imine intermediate.
| Reaction Conditions | Product | Yield |
|---|---|---|
| NH₃ (neat), 180°C, 4 h | 2,3,5,6-Tetra(furan-2-yl)pyrazine | 36% |
Acid/Base-Mediated Reactions
The hydrochloride salt form enhances solubility in polar solvents and reactivity in acid-catalyzed processes:
Esterification
The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form esters.
| Reagent | Product | Yield |
|---|---|---|
| Acetyl chloride | 2-Acetoxy-2-(furan-2-yl)ethylamine | 82% |
Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines:
Stability and Decomposition Pathways
The compound decomposes under harsh conditions:
-
Thermal Degradation : At >200°C, furan ring opening occurs, producing NH₃ and CO₂ .
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, yielding furan-2-carbaldehyde and ethanolamine derivatives.
Comparative Reactivity with Structural Analogs
The furan ring’s electron-rich nature enhances electrophilic substitution reactions compared to non-aromatic analogs:
| Compound | Electrophilic Substitution Rate (vs. benzene) |
|---|---|
| 2-Amino-2-(furan-2-yl)ethan-1-ol | 3.2× faster |
| 2-Amino-2-(thiophen-2-yl)ethan-1-ol | 2.8× faster |
Scientific Research Applications
2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula and a molecular weight of 163.60 g/mol. It contains a furan ring (a five-membered aromatic compound containing oxygen) and an amino alcohol functional group. The hydrochloride salt form enhances its water solubility, making it useful in pharmaceutical and biochemistry applications.
Pharmaceutical Development
This compound's primary application lies in pharmaceutical development due to its potential therapeutic properties.
Biological Activities: Research indicates that this compound exhibits various biological activities:
- Antimicrobial activity
- Neuroprotective effects
Interaction Studies: Interaction studies of this compound focus on its binding affinities and mechanisms of action within biological systems. Key areas include:
- Binding affinities
- Mechanisms of action
These studies are essential to determine the efficacy and safety profile of the compound in therapeutic applications. Specifically, interaction studies involving (S)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride focus on its binding affinities with various biological targets and may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Furan vs. Aromatic/Functionalized Groups
Aromatic Ring Substitutions
- Phenyl Derivatives: Example: 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (C₁₀H₁₆ClNO, MW 201.69 g/mol) .
- Halogenated Phenyl Derivatives: Example: (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride (CAS 1391506-22-1) .
- Trifluoromethylphenyl Derivatives: Example: 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride (C₉H₁₁ClF₃NO, MW 257.64 g/mol) . Comparison: The CF₃ group adds strong electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to the furan analog.
Polycyclic Aromatic Systems
- Naphthyl and Anthracenyl Derivatives: Example: 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride (C₁₂H₁₄ClNO, 95% purity) and (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride (CAS 874912-78-4) .
Stereochemical Variations
- Enantiomeric Pairs: Example: (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol (97% purity) vs. (2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride (98% purity) . Significance: Stereochemistry critically influences biological activity. For instance, the (R)-enantiomer of the furan derivative (CAS 2829279-63-0) may exhibit distinct receptor-binding profiles compared to the (S)-form, though specific data are unavailable .
Physicochemical Properties and Purity
Biological Activity
2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride, a compound with the molecular formula C₆H₁₀ClNO₂ and a molecular weight of approximately 163.60 g/mol, features a furan ring and an amino alcohol structure. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- Furan Ring : A five-membered aromatic heterocycle containing oxygen.
- Amino Alcohol Functional Group : Contributes to its solubility and reactivity in biological systems.
The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical applications.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant pathways. This activity is critical in conditions such as neurodegenerative diseases where oxidative damage is prevalent.
Interaction with Biological Targets
The compound's interaction studies reveal its binding affinities with various neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary findings suggest that it may influence neurotransmission and metabolic regulation, which are essential for maintaining cellular homeostasis.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Reduction of Furan Derivatives : Utilizing reducing agents to convert furan derivatives into the desired amino alcohol.
- Hydrochloride Formation : The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, highlighting its unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Dimethylaminomethylfuran-2-methanol Hydrochloride | C₈H₁₃ClN₂O₂ | Contains a dimethylamino group; used in pharmaceuticals. |
| 3-Amino-furan derivative | C₆H₉NO₂ | Lacks the hydroxyl group; may exhibit different reactivity. |
| 5-Hydroxyfuran | C₄H₄O₂ | Hydroxyl group at position 5; more hydrophilic than the target compound. |
This table illustrates how the dual functional groups present in this compound contribute to its diverse reactivity and potential applications in medicinal chemistry.
Case Studies
Recent studies have explored the pharmacological potential of derivatives based on the furan scaffold, including:
- Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines, indicating that modifications to the furan structure can enhance biological activity.
- Antioxidant Properties : Investigations into the antioxidant capabilities of this compound have demonstrated its effectiveness in reducing cellular oxidative stress, which is crucial for neuroprotection .
Q & A
Q. What are the recommended synthetic routes for 2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis: A common approach involves reductive amination of 2-furan-containing ketones (e.g., 2-furylglyoxal) using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol under acidic conditions (HCl). Post-reaction, the hydrochloride salt is precipitated by adding concentrated HCl and purified via recrystallization from ethanol/water mixtures .
- Purity Optimization: Use column chromatography (silica gel, methanol/dichloromethane eluent) or preparative HPLC (C18 column, acidic mobile phase) to remove byproducts. Confirm purity (>95%) via HPLC-UV (λ = 254 nm) and elemental analysis .
Q. How should researchers characterize this compound to confirm its structural identity?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H NMR (DMSO-d6) should show furan protons (δ 6.3–7.4 ppm), hydroxyl (broad δ 4.8–5.2 ppm), and amine protons (δ 2.8–3.5 ppm). ¹³C NMR confirms the furan carbons (δ 110–150 ppm) and ethanolamine backbone .
- Mass Spectrometry: ESI-MS in positive mode typically displays [M+H]⁺ at m/z 174.06 (free base) and [M-Cl]⁺ at m/z 138.08 for the hydrochloride .
- Elemental Analysis: Match calculated (C₆H₁₀ClNO₂) and observed percentages for C, H, N (±0.3%) .
Q. What solvents are optimal for solubility and reactivity studies?
Methodological Answer:
Q. What storage conditions ensure long-term stability?
Methodological Answer:
- Store in airtight containers under nitrogen at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation. Monitor stability via periodic HPLC; degradation manifests as new peaks at Rt ±0.5 minutes .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (80:20 + 0.1% trifluoroacetic acid) at 1.0 mL/min. Retention times differ by 1.5–2 minutes for enantiomers .
- Crystallization: Co-crystallize with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) in ethanol. Monitor optical rotation ([α]₂₀ᴰ) to confirm enantiopurity (>99% ee) .
Q. How do pH and temperature affect the compound’s stability in aqueous buffers?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 3–9). LC-MS identifies hydrolysis products (e.g., furan cleavage at pH <2 or >10). Maximum stability is observed at pH 4–6 .
- Thermal Degradation: Use TGA/DSC to detect decomposition above 150°C. Store below 25°C to avoid furan ring oxidation .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Impurity Profiling: Compare HPLC chromatograms across studies. Trace aldehydes (from furan oxidation) may inhibit enzymes, causing variability. Quantify impurities via LC-MS/MS .
- Assay Conditions: Standardize buffer ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and exclude divalent cations (Mg²⁺, Ca²⁺) that may chelate the amine group .
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level). Prioritize targets like GABA receptors (homology model based on PDB: 6HUP) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Q. What are the primary degradation pathways under oxidative stress?
Methodological Answer:
Q. How does the furan ring influence reactivity compared to phenyl or thiophene analogs?
Methodological Answer:
- Comparative Studies: Perform nucleophilic substitution (e.g., with benzyl bromide) in DMF. Monitor reaction rates via ¹H NMR:
- Furan derivatives react 2× faster than phenyl analogs due to electron-rich π-system.
- Thiophene analogs show intermediate reactivity .
- DFT Calculations: HOMO energy (−5.8 eV for furan vs. −6.2 eV for phenyl) correlates with nucleophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
